molecular formula C16H10Cl3NO2 B14370681 2-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indole-3-carboxylic acid CAS No. 93548-92-6

2-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indole-3-carboxylic acid

Cat. No.: B14370681
CAS No.: 93548-92-6
M. Wt: 354.6 g/mol
InChI Key: DRGDHDJLMADBCN-UHFFFAOYSA-N
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Description

2-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indole-3-carboxylic acid is a complex organic compound that belongs to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow microreactors, which offer advantages such as improved reaction control, safety, and scalability. The process typically includes steps like catalytic reduction, extraction, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Catalysts: Palladium (Pd), platinum (Pt).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of alcohols can yield aldehydes or ketones, while nucleophilic substitution can result in the formation of new carbon-halogen bonds .

Scientific Research Applications

2-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indole-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indole-3-carboxylic acid is unique due to its specific structural features, such as the indole ring and the presence of multiple chlorine atoms.

Properties

CAS No.

93548-92-6

Molecular Formula

C16H10Cl3NO2

Molecular Weight

354.6 g/mol

IUPAC Name

2-chloro-1-[(2,4-dichlorophenyl)methyl]indole-3-carboxylic acid

InChI

InChI=1S/C16H10Cl3NO2/c17-10-6-5-9(12(18)7-10)8-20-13-4-2-1-3-11(13)14(15(20)19)16(21)22/h1-7H,8H2,(H,21,22)

InChI Key

DRGDHDJLMADBCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2CC3=C(C=C(C=C3)Cl)Cl)Cl)C(=O)O

Origin of Product

United States

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